molecular formula C10H12ClNO2 B14471105 Ethyl 4-formylbenzimidate hydrochloride CAS No. 65313-27-1

Ethyl 4-formylbenzimidate hydrochloride

Cat. No.: B14471105
CAS No.: 65313-27-1
M. Wt: 213.66 g/mol
InChI Key: ZOFILVPMXUFSEP-UHFFFAOYSA-N
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Description

Ethyl 4-formylbenzimidate hydrochloride (CAS: 5873-90-5) is a specialized organic compound featuring a benzimidate core modified with a formyl group at the para-position and an ethyl ester moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications. Its structure combines the reactivity of the formyl group (for nucleophilic additions) with the imidate functionality, which is valuable in forming amides or amidines under mild conditions.

Properties

CAS No.

65313-27-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-formylbenzenecarboximidate;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-2-13-10(11)9-5-3-8(7-12)4-6-9;/h3-7,11H,2H2,1H3;1H

InChI Key

ZOFILVPMXUFSEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl benzimidate with formic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethyl benzimidate and formic acid.

    Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid as a catalyst.

    Procedure: The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ethyl 4-carboxybenzimidate hydrochloride.

    Reduction: Ethyl 4-hydroxybenzimidate hydrochloride.

    Substitution: Various substituted benzimidate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-formylbenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to serve as a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Ethyl 4-formylbenzimidate hydrochloride shares structural homology with several benzoate and benzimidate derivatives (Table 1). Key analogs include:

Compound Name CAS Similarity Score Molecular Weight (g/mol) Key Functional Groups Applications
This compound 5873-90-5 - Not reported Formyl, benzimidate, ethyl Chemical synthesis
Methyl 3-[Imino(methoxy)methyl]benzoate HCl 1823954-95-5 1.00 Not reported Imino(methoxy), methyl ester Unspecified
Ethyl 4-hydrazinylbenzoate hydrochloride 40566-85-6 0.96 Not reported Hydrazinyl, ethyl ester Pharmaceutical intermediates
Ethyl 4-(1-phenylethylamino)benzoate HCl 54-OR475152 - 305.80 Phenylethylamino, ethyl ester Drug synthesis, agrochemicals

Table 1 : Structural analogs of this compound, ranked by similarity and functional features.

Research Findings and Industrial Relevance

  • Stability Considerations : Hydrochloride salts of benzimidates (e.g., the target compound) generally exhibit improved shelf-life compared to free bases, a trait shared with Memantine HCl () and Dosulepin HCl (), which prioritize stability for pharmaceutical formulations .

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